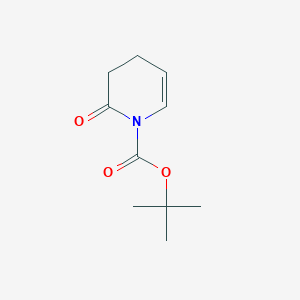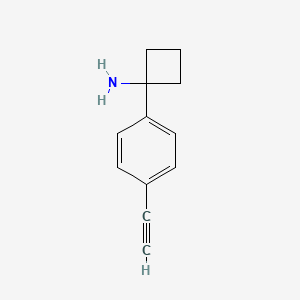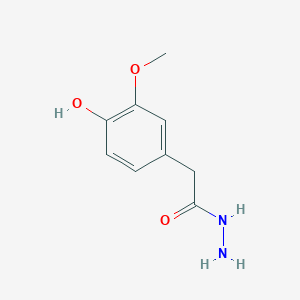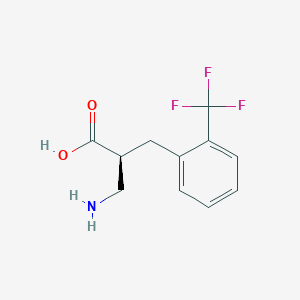
9H-carbazole-3,6-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole-3,6-dicarbaldehyde is an organic compound with the molecular formula C14H9NO2. It is a derivative of carbazole, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of two formyl groups (-CHO) attached to the 3rd and 6th positions of the carbazole ring. It is a white to pale yellow solid with a distinct aromatic odor and is known for its stability under normal conditions .
Preparation Methods
The synthesis of 9H-carbazole-3,6-dicarbaldehyde typically involves the formylation of carbazole. One common method is the Vilsmeier-Haack reaction, where carbazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions and yields the desired dicarbaldehyde product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
9H-Carbazole-3,6-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the 1st, 2nd, 4th, and 5th positions of the carbazole ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions include 9H-carbazole-3,6-dicarboxylic acid, 9H-carbazole-3,6-dimethanol, and various substituted carbazole derivatives .
Scientific Research Applications
9H-Carbazole-3,6-dicarbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-carbazole-3,6-dicarbaldehyde and its derivatives often involves interactions with specific molecular targets. For example, some derivatives act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
9H-Carbazole-3,6-dicarbaldehyde can be compared with other carbazole derivatives, such as:
9-Ethylcarbazole-3,6-dicarbaldehyde: Similar in structure but with an ethyl group at the nitrogen atom, it exhibits different photophysical properties.
9-Methylcarbazole-3,6-dicarbaldehyde: This compound has a methyl group at the nitrogen atom and shows variations in reactivity and stability.
9-Benzylcarbazole-3,6-dicarbaldehyde: With a benzyl group at the nitrogen atom, it is used in the synthesis of coordination cages and other complex structures.
The uniqueness of this compound lies in its versatility and ease of functionalization, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C14H9NO2 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
9H-carbazole-3,6-dicarbaldehyde |
InChI |
InChI=1S/C14H9NO2/c16-7-9-1-3-13-11(5-9)12-6-10(8-17)2-4-14(12)15-13/h1-8,15H |
InChI Key |
CFXBQRKAIVEHJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C3=C(N2)C=CC(=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



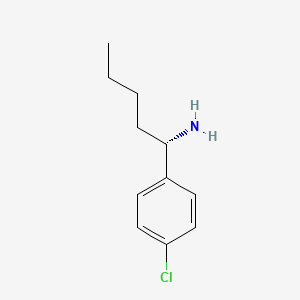
![4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B12963988.png)

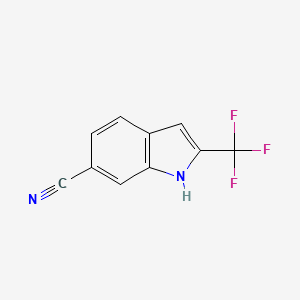
![Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate](/img/structure/B12964000.png)
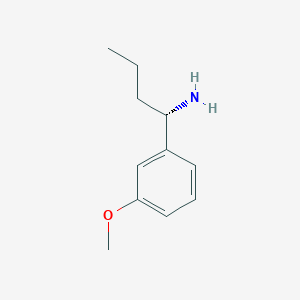
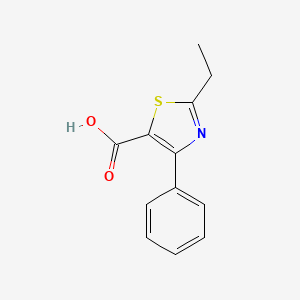
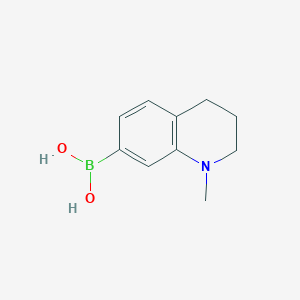
![4-Methoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12964011.png)
